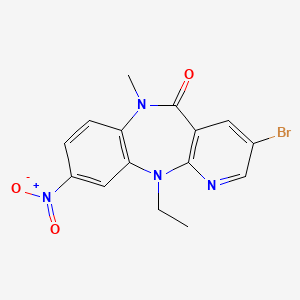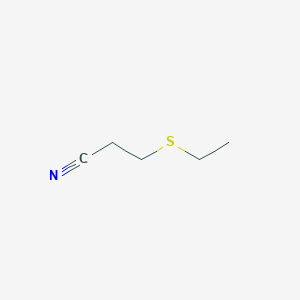
(4-Bromophenyl)methyl-triphenylphosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzyl triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H21Br2P. It is a white to almost white crystalline powder that is hygroscopic and sensitive to light . This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 4-bromobenzyl bromide in an organic solvent such as toluene. The reaction is typically carried out at room temperature with ice-cooling to control the exothermic reaction . The product is then filtered and washed with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.
Industrial Production Methods: Industrial production of 4-bromobenzyl triphenylphosphonium bromide often involves microwave irradiation to accelerate the reaction. This method provides high yields (87-98%) and reduces reaction times significantly. The reaction is carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or THF.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybenzyl triphenylphosphonium bromide .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzyl triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including alkenes and other phosphonium salts.
Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-bromobenzyl triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphonium ion can stabilize negative charges on reaction intermediates, facilitating the formation of new chemical bonds. This property is particularly useful in Wittig reactions, where the compound helps in the formation of alkenes by reacting with carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Benzyl triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the benzyl group.
4-Bromobutyl triphenylphosphonium bromide: Similar but has a butyl group instead of a benzyl group.
Uniqueness: 4-Bromobenzyl triphenylphosphonium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine atom can participate in further chemical transformations .
Eigenschaften
Molekularformel |
C25H22Br2P+ |
|---|---|
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
(4-bromophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI-Schlüssel |
FQJYKXVQABPCRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)




